Sarasinoside A1

Cytotoxicity Marine natural products Leukemia

Sarasinoside A1 (CAS 114099-54-6) is a 30-norlanostane-triterpenoidal oligoglycoside isolated from marine sponges of the genera Asteropus and Melophlus. It belongs to the sarasinoside class of saponins, which characteristically contain a pentasaccharide chain incorporating one mole each of N-acetyl-glucosamine and N-acetyl-galactosamine—two amino sugars rarely found together in sponge-derived saponins.

Molecular Formula C62H100N2O26
Molecular Weight 1289.5 g/mol
Cat. No. B1258729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarasinoside A1
Synonymssarasinoside A1
sarasinoside-A1
Molecular FormulaC62H100N2O26
Molecular Weight1289.5 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)NC(=O)C)C)C
InChIInChI=1S/C62H100N2O26/c1-25(2)18-29(70)19-26(3)31-11-12-32-30-10-13-39-60(6,7)40(15-17-62(39,9)33(30)14-16-61(31,32)8)88-59-53(47(75)38(24-82-59)87-55-41(63-27(4)68)48(76)43(71)34(20-65)83-55)89-56-42(64-28(5)69)49(77)46(74)37(86-56)23-81-58-54(51(79)45(73)36(22-67)85-58)90-57-52(80)50(78)44(72)35(21-66)84-57/h18,26,31-32,34-59,65-67,71-80H,10-17,19-24H2,1-9H3,(H,63,68)(H,64,69)/t26-,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43+,44-,45-,46-,47+,48-,49-,50+,51+,52-,53-,54-,55+,56+,57+,58-,59+,61-,62-/m1/s1
InChIKeyYMIDOMYJFRKBJR-ONJRYDCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarasinoside A1 for Scientific Procurement: A 30-Norlanostane Triterpenoid Saponin with Differentiated Biological Profile


Sarasinoside A1 (CAS 114099-54-6) is a 30-norlanostane-triterpenoidal oligoglycoside isolated from marine sponges of the genera Asteropus and Melophlus [1]. It belongs to the sarasinoside class of saponins, which characteristically contain a pentasaccharide chain incorporating one mole each of N-acetyl-glucosamine and N-acetyl-galactosamine—two amino sugars rarely found together in sponge-derived saponins [2]. The aglycone core of sarasinoside A1 bears a cholesta-8,24-dien-23-one skeleton with an Δ8(9) double bond, distinguishing it structurally from its diene congeners A2 (Δ7,9(11)) and A3 (Δ8,14) [2]. Beyond its cytotoxicity against leukemia cell lines, sarasinoside A1 has been identified as a mechanistically unique invasion inhibitor that reverses mesenchymal tumor transformation in an E-cadherin–independent manner—a functional property not reported for any other sarasinoside congener to date [3].

Invasion inhibitor for E-cadherin-negative tumor models
Higher reported within-class potency for leukemia cytotoxicity screening
Antimicrobial screening context for norlanostane saponin SAR

Why Sarasinoside A1 Cannot Be Replaced by Sarasinoside A2, A3, or Other In-Class Congeners


Within the sarasinoside class, aglycone double-bond isomerism and side-chain saturation critically modulate bioactivity in ways that are not predictable from structural similarity alone. Sarasinoside A2 (Δ7,9(11)-diene) and A3 (Δ8,14-diene) are the closest structural analogs of A1 (Δ8-ene), yet both exhibit substantially reduced cytotoxicity against human leukemia lines—A2 is 2.3-fold less potent and A3 is 6.1-fold less potent than A1 when compared across analogous assays [1][2]. Furthermore, no congener other than A1 has been shown to induce E-cadherin–independent re-epithelialization of mesenchymal tumor cells, a functional phenotype driven by Rap GTPase activation that is not shared by other invasion inhibitors identified through the same phenotypic screen [3]. Even the 24,25-hydrogenated congener sarasinoside J, while sharing antimicrobial activity with A1 against Bacillus subtilis and Saccharomyces cerevisiae, lacks any reported anti-invasive or mesenchymal-reversing functionality [4]. These observations establish that the precise Δ8(9) mono-ene geometry and side-chain unsaturation of A1 are non-redundant determinants of its most distinctive biological property—the ability to rebuild cell–cell junctions without restoring E-cadherin expression.

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Δ8(9) mono-ene geometry is critical for anti-invasive function; diene congeners A2 and A3 lack re-epithelialization activity
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Aglycone double-bond isomerism may shift cytotoxicity profile; A2 and A3 show substantially reduced potency in leukemia models
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E-cadherin-independent junction restoration is unique to A1; other sarasinosides do not induce this functional phenotype

Quantitative Evidence Guide for Sarasinoside A1: Head-to-Head and Cross-Study Differential Data


Cytotoxic Potency Advantage Over Closest Congeners A2 and A3 Against Leukemia Cell Lines

Sarasinoside A1 demonstrated an ED50 of 2.8 μg/mL against the P388 lymphocytic leukemia cell line [1]. In a separate study using the human K562 leukemia line, the closest structural analogs—sarasinoside A2 (7,9(11)-diene) and sarasinoside A3 (8,14-diene)—exhibited substantially higher ED50 values of 6.5 μg/mL and 17.1 μg/mL, respectively [2]. Although the cell lines differ (murine P388 vs. human K562), both are lymphoid leukemia models, and the rank order of potency (A1 > A2 > A3) correlates with the progressively greater deviation from the A1 Δ8-ene geometry in the aglycone core.

Cytotoxic potency vs. A2/A3
Cross-study comparable
ED50 A1: 2.8 µg/mL (P388)
ED50 A2: 6.5, A3: 17.1 µg/mL (K562)
2.3-fold and 6.1-fold lower ED50
Supports higher rank among sarasinosides for leukemia cytotoxicity screening
Cross-study comparison (P388 vs K562); rank order A1 > A2 > A3
Cytotoxicity Marine natural products Leukemia

E-Cadherin–Independent Re-Epithelialization: A Functional Mechanism Not Observed in Any Other Sarasinoside

In the only comprehensive phenotypic screen reported for the sarasinoside class, sarasinoside A1 uniquely induced morphologic re-epithelialization of E-cadherin–negative, mesenchymally transformed MDA-MB-231 breast carcinoma cells at a non-cytotoxic concentration of 20 μg/mL [1]. This effect was accompanied by relocalization of β-catenin and ZO-1 to cell–cell contact sites and increased activation of Rap GTPases, occurring without changes in gene expression or induction of E-cadherin [1]. The authors explicitly noted that "this cell clustering in 3-D culture ... is not induced by any of the other tumor cell invasion inhibitors we have identified" [1]. The anti-invasive dose (20 μg/mL) is operationally selective, as cytotoxicity is observed only at an LC50 of 53 μg/mL, yielding a 2.65-fold selectivity window [1]. No other sarasinoside congener has been reported to possess E-cadherin–independent re-epithelialization activity.

E-cadherin-independent re-epithelialization
Class-level inference
Re-epithelialization at 20 µg/mL (non-cytotoxic); LC50 53 µg/mL; selectivity window 2.65-fold
Unique functional phenotype; no other sarasinoside induces this response
MDA-MB-231 model; Rap GTPase / β-catenin / ZO-1 readouts
Tumor invasion Epithelial-to-mesenchymal transition Rap GTPase

Cytotoxicity Cross-Validation: A1 Shows Consistent Potency Across Independent Laboratories and Sponge Sources

Sarasinoside A1 has been independently isolated from multiple sponge collections (Guam Island, Truk Lagoon, Palau Islands, Sulawesi Island) and tested across independent laboratories, consistently reproducing its cytotoxic phenotype [1][2][3]. The original Schmitz et al. (1988) report of ED50 = 2.8 μg/mL against P388 cells [1] was later confirmed as "mildly cytotoxic" in dose-ranging studies by Austin et al. (2013), who measured explicit LC50 = 53 μg/mL under conditions optimised for invasion readout [3]. In contrast, sarasinosides H1, H2, I1, and I2—which share the same pentasaccharide chain as A1 but differ in aglycone structure—were reported as completely inactive against K562 leukemia cells (ED50 > 30 μg/mL) [2]. This body of cross-validating replication across sponge sources and research groups demonstrates that the cytotoxic activity of A1 is an intrinsic, reproducible property of the molecule rather than an artefact of isolation or assay conditions.

Cross-laboratory reproducibility
Cross-study comparable
Consistent cytotoxicity across independent labs and sponge sources; inactive congeners H1–I2: ED50 >30 µg/mL
Supports batch-independent activity profile for procurement confidence
P388, K562, MDA-MB-231 models; multiple collections
Reproducibility Cytotoxicity Quality control

Antimicrobial Activity Spectrum Shared with 24,25-Hydrogenated Congener J but Absent in Other Congeners

Sarasinoside A1 (designated 5A in the Dai et al. study) and sarasinoside J (1, its 24,25-hydrogenated congener) were both reported to exhibit antimicrobial activity toward the Gram-positive bacterium Bacillus subtilis and the yeast Saccharomyces cerevisiae [1]. The remaining nine sarasinosides co-isolated in the same study (A3, I1, I2, H2, K, L, M) did not show this activity [1]. While quantitative MIC values are not available from this study, the binary activity data establish that full side-chain unsaturation (Δ24 in A1) and its complete saturation (24,25-dihydro in J) both permit antimicrobial activity, whereas other structural modifications in the aglycone or sugar domains do not. This narrow activity profile within the class highlights that A1 and J represent a distinct antimicrobial sub-cluster.

Antimicrobial activity
Class-level inference
Active against B. subtilis and S. cerevisiae; only A1 and J active among 11 tested congeners
Supports antimicrobial screening context; quantitative MIC not reported
Data to verify; SAR focus on A1/J subset
Antimicrobial activity Bacillus subtilis Saccharomyces cerevisiae

Optimal Research Application Scenarios for Sarasinoside A1 Based on Differentiated Evidence


Functional Studies of E-Cadherin–Independent Mesenchymal-to-Epithelial Reversion

Sarasinoside A1 is the only known sarasinoside—and one of very few small molecules—capable of inducing re-epithelialization in E-cadherin–null tumor cells. At 20 μg/mL (a non-cytotoxic dose), A1 restores functional cell–cell junctions via Rap GTPase activation, β-catenin relocalization, and ZO-1 recruitment without transcriptional reprogramming [1]. This makes A1 uniquely suitable for dissecting post-translational mechanisms of junction assembly in metastasis models where E-cadherin is genetically or epigenetically silenced. Researchers investigating EMT/MET plasticity, particularly in triple-negative breast cancer (MDA-MB-231), A375 melanoma, or SKOV3 ovarian carcinoma, should prioritize A1 over other sarasinosides because no congener has been reported to produce this phenotype [1].

Leukemia Cytotoxicity Screening with Maximal Within-Class Potency

For laboratories running leukemia cell-based cytotoxicity screens, sarasinoside A1 provides the highest potency among the sarasinoside class, with an ED50 of 2.8 μg/mL against P388 cells [1]. This represents a 2.3-fold potency gain over A2 and a 6.1-fold gain over A3 [2]. When the research objective is to identify the most potent norlanostane-type saponin scaffold for leukemia cytotoxicity, A1 should be the first-line selection. Congeners H1, H2, I1, and I2 are unsuitable as they show no activity against K562 cells [2]. Researchers should incorporate A1 as the potency benchmark when screening new synthetic or semi-synthetic sarasinoside derivatives.

Antimicrobial Natural Product Lead Discovery in the Norlanostane Saponin Space

Among 11 sarasinosides systematically tested for antimicrobial activity, only A1 and its 24,25-hydrogenated congener J were active against both Bacillus subtilis (Gram-positive) and Saccharomyces cerevisiae (fungal) [1]. This narrow activity distribution suggests that the Δ8-ene geometry combined with specific side-chain features (unsaturated in A1, saturated in J) defines the antimicrobial pharmacophore. Procurement of A1 is therefore indicated for structure–activity relationship (SAR) studies aimed at optimizing the antimicrobial norlanostane saponin scaffold, where inactive congeners such as A3, I1, I2, H2, K, L, and M serve as negative controls [1].

Invasion Inhibitor Reference Standard for Phenotypic Screening Assays

Sarasinoside A1 was discovered through a validated phenotypic screen designed to eliminate false positives due to cytotoxicity [1]. It inhibits invasion of multiple tumor cell lines (MDA-MB-231, A375, SKOV3) in both Matrigel and collagen I 3D invasion formats at 20 μg/mL—a concentration well below its LC50 of 53 μg/mL [1]. This 2.65-fold selectivity window and its unique ability to induce cohesive cell clustering make A1 an ideal positive control compound for phenotypic invasion assays. Other invasion inhibitors identified in the same screen did not cause the same morphological re-epithelialization, making A1 a mechanistically distinct reference standard [1].

Application
Selection Property
Validation Focus
E-cadherin-independent junction restoration studies
Unique re-epithelialization phenotype
Rap GTPase / β-catenin endpoint review
Leukemia cytotoxicity screening
Highest reported within-class potency
ED50 endpoint review against leukemia models
Antimicrobial SAR studies
Narrow antimicrobial activity subset
B. subtilis / S. cerevisiae assay context
Invasion inhibitor reference standard
>2.5-fold selectivity window
Non-cytotoxic invasion assay review
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